3,3-Difluoro-5-methylpiperidine
Description
3,3-Difluoro-5-methylpiperidine is a six-membered saturated heterocyclic compound featuring a piperidine backbone with two fluorine atoms at the 3-position and a methyl group at the 5-position. This structure combines fluorine’s electronegativity and lipophilicity-enhancing properties with the steric effects of the methyl group, making it a valuable scaffold in medicinal chemistry and agrochemical research.
Properties
Molecular Formula |
C6H11F2N |
|---|---|
Molecular Weight |
135.15 g/mol |
IUPAC Name |
3,3-difluoro-5-methylpiperidine |
InChI |
InChI=1S/C6H11F2N/c1-5-2-6(7,8)4-9-3-5/h5,9H,2-4H2,1H3 |
InChI Key |
LHQXVTMGZVGJMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CNC1)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-5-methylpiperidine typically involves the fluorination of a suitable precursor. One common method is the fluorination of 5-methylpiperidine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating reagents and catalysts. The choice of reagents and conditions can vary depending on the desired yield, purity, and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-5-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3,3-Difluoro-5-methylpiperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-5-methylpiperidine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its binding affinity and selectivity towards target proteins or enzymes. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
The structural and functional attributes of 3,3-Difluoro-5-methylpiperidine can be contextualized against analogous piperidine and pyridine derivatives.
Structural and Electronic Comparisons
Key Observations :
- Fluorine vs.
- Methyl Positioning : The 5-CH₃ group in this compound may induce axial/equatorial conformational preferences, unlike 4-CH₃ analogs.
- Aromatic vs. Aliphatic Fluorination : Pyridine derivatives like 2,3-Dimethoxy-5-(trifluoromethyl)pyridine () exhibit aromatic fluorination, which enhances π-π stacking but reduces basicity compared to aliphatic fluorinated piperidines.
Physicochemical and Pharmacological Properties
- Lipophilicity (logP): The diF and CH₃ groups in this compound likely increase logP compared to non-fluorinated analogs (e.g., 5-Methylpiperidine), enhancing membrane permeability.
- For example, trifluorophenyl-substituted piperidines () exhibit pKa shifts of ~1–2 units compared to non-fluorinated derivatives.
- Thermal Stability: Fluorinated piperidines generally exhibit higher melting/boiling points than their non-fluorinated counterparts due to dipole-dipole interactions.
Biological Activity
3,3-Difluoro-5-methylpiperidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. This article delves into the biological activity of this compound, including its pharmacokinetics, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of two fluorine atoms at the 3-position and a methyl group at the 5-position of the piperidine ring. This unique structure imparts specific chemical properties that influence its biological activity.
The compound has been identified as a potential protein kinase inhibitor , which is significant for treating various conditions mediated by abnormal protein kinase activity. Notably, it has shown an ability to cross the blood-brain barrier , enhancing its utility in treating central nervous system disorders and cancers with high expression of vascular endothelial growth factor receptor 2 (VEGFR2) .
Anticancer Activity
Research indicates that derivatives of this compound can inhibit tumor growth by targeting specific signaling pathways. For example, studies have demonstrated that these compounds can effectively reduce tumor cell proliferation in models of ovarian cancer . The ability to inhibit VEGFR2 suggests potential applications in treating cancers that exhibit angiogenesis driven by this receptor.
Neuropharmacological Properties
Given its capacity to cross the blood-brain barrier, this compound may also have neuropharmacological applications. Preliminary studies suggest interactions with neurotransmitter systems, which could be beneficial in developing treatments for neurodegenerative diseases .
Table 1: Summary of Biological Activities
Pharmacokinetics
The pharmacokinetic profile of this compound shows favorable properties such as low efflux rates and good solubility. These characteristics enhance its bioavailability and therapeutic efficacy while reducing the risk of drug resistance associated with efflux transporters like P-glycoprotein .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
